![molecular formula C11H8F3N3O2 B2951427 N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide CAS No. 405278-62-8](/img/structure/B2951427.png)
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
“N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide” is a chemical compound. The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds is a topic of ongoing research. The trifluoromethoxy group is finding increased utility as a substituent in bioactives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some trifluoromethoxy compounds are known to have high stability and lipophilicity .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols . Inhibitors of sEH have been identified as promising targets for the treatment of various diseases, including hypertension, tuberculosis, and renal pathologies .
Mode of Action
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide interacts with sEH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of epoxides to diols, leading to an accumulation of epoxides .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acids, specifically the conversion of epoxides to diols . This disruption can lead to an accumulation of epoxides, which can have various downstream effects depending on the specific epoxide involved . For example, some epoxides have been found to have anti-inflammatory and anti-hypertensive properties .
Pharmacokinetics
It is known that the compound is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged triflumuron was present at only low levels (1–2% of dose) in urine . The compound is also known to be excreted via urine and feces .
Result of Action
The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can lead to various molecular and cellular effects. The accumulation of epoxides can have anti-inflammatory and anti-hypertensive effects . Additionally, the compound has been found to have potential as an insecticide, acting by blocking potential-dependent sodium channels in injurious insects and rodents .
Action Environment
The action, efficacy, and stability of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances that can interact with sEH . Additionally, the compound’s stability can be influenced by factors such as temperature and pH . .
properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)16-10(18)9-5-6-15-17-9/h1-6H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLNVQOPWGVRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NN2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide |
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